2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Description
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride (CAS No. 1779413-71-6) is a bicyclic heterocyclic compound featuring a partially saturated pyrrolopyridine core.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-3,6H,4H2,(H,9,10)(H,11,12);1H |
InChI Key |
SSCUOMPWGNZKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group readily undergoes amidation with primary or secondary amines under standard coupling conditions. This reaction is critical for generating bioactive derivatives in medicinal chemistry:
| Reagents/Conditions | Products | Application |
|---|---|---|
| HATU/DIPEA in DMF | Amide derivatives with aryl/alkyl amines | FGFR inhibitor synthesis |
| EDC/HOBt in dichloromethane | Peptide conjugates | Prodrug development |
The reaction mechanism involves activation of the carboxylic acid to form an O-acylisourea intermediate, followed by nucleophilic attack by the amine.
Esterification and Hydrolysis
The hydrochloride salt can be converted to esters or hydrolyzed back to the free acid:
Esterification
| Conditions | Ester Products | Yield |
|---|---|---|
| SOCl₂/ROH (R = Me, Et) | Methyl/ethyl esters | 75-85% |
| DCC/DMAP in ROH | Bulky tert-butyl esters | 60-70% |
Acidic Hydrolysis
-
Concentrated HCl (reflux): Regenerates free acid from esters.
-
H₂SO₄/THF: Achieves hydrolysis at milder temperatures.
Decarboxylation
Thermal decarboxylation occurs under controlled conditions:
| Conditions | Products | Mechanistic Insight |
|---|---|---|
| 180°C in diphenyl ether | 1H-pyrrolo[2,3-b]pyridine | Radical pathway via CO₂ elimination |
| Microwave irradiation (200°C) | Deaminated pyrrolopyridine derivatives | Catalyzed by acidic media |
Halogenation
Electrophilic halogenation occurs at the electron-rich pyridine ring:
| Reagents | Position | Products |
|---|---|---|
| NBS in CCl₄ | C-5 | 5-Bromo derivative |
| Cl₂/AcOH | C-4 | 4-Chloro derivative |
Halogenated derivatives serve as intermediates in Suzuki-Miyaura cross-couplings.
Cyclocondensation Reactions
The compound participates in heterocycle formation via cyclocondensation:
For example, reaction with acetylacetone under HCl catalysis forms 1-(4-amino-6-methyl-1,2-diphenyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone through imine formation and subsequent cyclization .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling enables aryl functionalization:
| Conditions | Boronic Acid | Products |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 5-Aryl-pyrrolopyridine |
| Pd(dppf)Cl₂, CsF, DMF | Heteroaromatic boronic acids | FGFR-targeting inhibitors |
Biological Activity Modulation
Reaction-driven modifications enhance bioactivity:
-
Amide derivatives : Show IC₅₀ values <100 nM against FGFR1.
-
Halogenated analogs : Improve metabolic stability in pharmacokinetic studies.
Scientific Research Applications
While the search results do not specifically focus on the applications of "2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride," they do provide information on the applications of related compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, and the synthesis of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine .
Note: It is important to note that the following information is based on the broader applications of related compounds, as specific data on "this compound" is limited in the search results.
Scientific Research Applications
1H-pyrrolo[2,3-b]pyridine derivatives have a wide range of bioactivity, including anticonvulsant, anticancer, analgesic, anti-inflammatory, anti-MDR, anti-hypertensive, and antipyretic activities . These derivatives are also substantial scaffolds in medicinal chemistry and are found in various natural compounds .
Synthesis of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine
Pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine can be synthesized utilizing substituted 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile . Fused pyrimidines are a significant class of heterocyclic chemistry studied by medicinal chemists, with a variety of bioactivities, particularly those that inhibit enzymes and possess antimicrobial, antiviral, anticancer, antifolate, antitumor, anti-inflammatory, antifungal, and antiallergic properties .
FGFR Inhibitors
1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent activities against fibroblast growth factor receptors (FGFRs) 1, 2, and 3 . These derivatives have shown FGFR inhibitory activity and inhibited breast cancer cell proliferation, induced apoptosis, and significantly inhibited the migration and invasion of cancer cells in vitro .
PDE4B Inhibitors
1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and biologically evaluated as selective and potent PDE4B inhibitors . These compounds have shown acceptable in vitro ADME, significantly inhibited TNF-α release from macrophages exposed to pro-inflammatory stimuli, and were selective against a panel of CNS receptors .
Further Insights
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-c]pyridine Derivatives
The target compound shares structural homology with pyrrolo[2,3-c]pyridine-2-carboxylic acids (e.g., 10a–c from ), which differ in ring fusion positions (Figure 1). Substituents such as chlorine (5-chloro, 10b) or methoxy (5-methoxy, 10c) on the pyridine ring significantly alter reactivity and synthetic yields (71–95%) during hydrolysis reactions .
Figure 1 : Structural differences in pyrrolopyridine regioisomers.
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridine carboxamides (e.g., VU0152099, VU0152100) replace the pyrrole ring with a thiophene, enhancing lipophilicity and enabling kinase inhibition (e.g., IKK inhibitors, as seen in ) . The amide functionality in these analogs contrasts with the carboxylic acid group in the target compound, suggesting divergent pharmacokinetic profiles (e.g., membrane permeability vs. ionization state).
Substituted Carboxylic Acid Derivatives
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (): Chlorine at position 4 may enhance electrophilic reactivity, analogous to 10b in .
Physicochemical and Pharmacological Properties
The hydrochloride salt of the target compound likely exhibits higher water solubility than non-ionic analogs (e.g., tert-butyl-protected precursors in ) . Compared to thieno[2,3-b]pyridine amides (), the carboxylic acid group may limit blood-brain barrier penetration but improve renal excretion.
Biological Activity
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique fused pyrrole and pyridine ring structure, which contributes to its diverse pharmacological properties. Research has primarily focused on its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
- Chemical Name : this compound
- CAS Number : 1779413-71-6
- Molecular Formula : C8H9ClN2O2
- Molecular Weight : 200.62 g/mol
The primary mechanism of action for 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the inhibition of FGFR signaling pathways. By binding to the active site of FGFRs, the compound prevents receptor activation and subsequent downstream signaling that promotes cell proliferation and survival. This makes it a promising candidate for cancer therapy targeting tumors with aberrant FGFR activity .
Antitumor Activity
Research indicates that 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives exhibit significant antitumor properties. For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM. In vitro studies showed that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis .
Comparison with Similar Compounds
The biological activity of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can be compared to other pyrrolo derivatives:
| Compound Type | Activity Level | Remarks |
|---|---|---|
| Pyrrolo[3,4-c]pyridines | Moderate to High | Antiviral and antitumor activities reported |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | High | Potent FGFR inhibitors; significant in cancer therapy |
Study on FGFR Inhibition
A study highlighted the synthesis and biological evaluation of various pyrrolo derivatives targeting FGFRs. Among them, compound 4h was noted for its strong antitumor activity in vitro. It not only inhibited cell migration and invasion but also showed low toxicity against normal cells .
Pharmacological Profile
In another investigation focusing on structure-activity relationships (SAR), modifications to the pyrrolopyridine scaffold were shown to enhance biological activity against specific cancer types. The presence of substituents at certain positions significantly influenced the compound’s efficacy against FGFRs and overall cytotoxicity towards tumor cells .
Q & A
Q. What are the standard synthetic routes for preparing 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, and how are intermediates purified?
The synthesis typically involves bromination or chloromethylation of pyrrolo-pyridine precursors. For example, bromination of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using reagents like N-bromosuccinimide (NBS) under controlled conditions yields halogenated intermediates. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Final hydrochloride salt formation is achieved via HCl gas treatment in anhydrous ether .
Q. What analytical techniques are most reliable for characterizing the compound’s structural integrity?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm ring substitution patterns and hydrogen bonding in the dihydro-pyrrolo-pyridine core.
- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]+ ion at m/z 215.0467 for C₈H₉ClN₂O₂).
- X-ray crystallography to resolve tautomeric ambiguities in the fused bicyclic system .
Q. How does the compound’s pharmacological activity relate to its structural features?
The dihydro-pyrrolo-pyridine scaffold exhibits enzyme inhibition (e.g., phosphodiesterases, kinases) due to its planar aromatic system, which facilitates π-π stacking with active-site residues. The carboxylic acid group enhances solubility and enables salt formation (e.g., hydrochloride) for improved bioavailability. Substituents like halogens (e.g., bromine in related analogs) increase target selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
Optimization strategies include:
- Temperature control : Maintaining ≤0°C during bromination reduces side reactions like over-halogenation.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in chloromethylation .
- Flow chemistry : Continuous flow systems enhance reproducibility and reduce reaction times by ensuring uniform mixing and temperature gradients .
Q. How should researchers address contradictory spectral data (e.g., NMR shifts) for this compound?
Discrepancies may arise from tautomerism in the dihydro-pyrrolo-pyridine system or salt dissociation in solution. Mitigation steps:
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Q. How can impurities in synthesized batches be profiled and quantified?
Q. What experimental conditions destabilize the compound, and how is stability assessed?
- Stress testing : Exposure to UV light (ICH Q1B guidelines) or acidic/basic hydrolysis (pH 1–13 at 40°C) identifies degradation pathways.
- Kinetic monitoring : Use LC-MS to track decomposition products (e.g., ring-opened aldehydes) under accelerated storage conditions .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
SAR studies show:
Q. What enzymatic assays are recommended for evaluating inhibitory potency?
- Fluorescence polarization : Measures displacement of fluorescent ligands in PDE4B binding assays.
- Kinetic IC₅₀ determination : Uses ATP-concentration-dependent kinase activity (e.g., JAK2) with luminescence-based ADP detection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
